CCT137690

概要

説明

CCT 137690 は、細胞分裂に不可欠なオーロラキナーゼの選択的な経口バイオアベイラブルな阻害剤です。オーロラキナーゼは、中心体の成熟、紡錘体の形成、染色体の分離、細胞質分裂など、有糸分裂の重要な段階を調節します。 オーロラAおよびBキナーゼの過剰発現は、さまざまなヒト癌に関連しており、それらを抗有糸分裂薬の新たな標的にしています .

準備方法

CCT 137690 は、イミダゾ[4,5-b]ピリジン誘導体として合成されます。合成経路には、イミダゾ[4,5-b]ピリジンコアの形成と、目的の置換基を導入するためのその後の官能基化を含む、複数のステップが含まれます。 反応条件は通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います . CCT 137690 の工業生産方法は、広く文書化されていませんが、大規模生産向けに最適化された同様の合成経路に従う可能性があります。

化学反応の分析

CCT 137690 は、主にその官能基を伴うさまざまな化学反応を起こします。一般的な反応には次のものがあります。

酸化: この化合物は、特にイミダゾ[4,5-b]ピリジンコアの窒素原子で酸化反応を起こす可能性があります。

還元: 還元反応は、ブロム置換基で起こり、異なる誘導体の形成につながる可能性があります。

科学研究の用途

CCT 137690 は、特に癌研究と細胞生物学の分野で、幅広い科学研究用途を持っています。

癌研究: CCT 137690 は、神経芽腫や大腸癌など、さまざまなヒト固形腫瘍細胞株に対して、強力な抗増殖活性を示しています。 .

細胞生物学: この化合物は、有糸分裂と細胞分裂におけるオーロラキナーゼの役割を研究するために使用されます。

放射線療法感作: CCT 137690 は、大腸癌細胞の放射線療法に対する感作が認められており、放射線治療の効果を高めています.

科学的研究の応用

CCT137690 is a pyridine derivative that functions as an Aurora kinase inhibitor, demonstrating antiproliferative activity against a variety of human solid tumor cell lines . It inhibits Aurora A and B kinases with low nanomolar IC50 values in biochemical and cellular assays .

Scientific Research Applications

Antiproliferative Activity: this compound effectively inhibits the growth of human tumor cell lines of different origins, with GI50 (growth inhibition by 50%) values ranging from 0.005 μM to 0.47 μM .

Mechanisms of Action: Continuous exposure to this compound causes multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis in tumor cells . This is accompanied by p53/p21/BAX induction, thymidine kinase 1 downregulation, and PARP cleavage .

Effects on Neuroblastoma: this compound treatment of MYCN-amplified neuroblastoma cell lines inhibits cell proliferation and decreases MYCN protein expression . In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein, this compound significantly inhibits tumor growth .

Selectivity and Kinase Inhibition: this compound inhibits Aurora A, B, and C kinases with IC50 values of 0.015, 0.025, and 0.019 μmol/L, respectively . It also inhibits FLT3 (IC50 0.0025 μmol/L), FGFR1, and VEGFR above 80% at 1 μmol/L in a panel of 94 kinases .

Effects on Breast Cancer Cell Lines: this compound exhibits anti-proliferative and cytotoxic effects on estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) human breast cancer cell lines . The IC50 doses of this compound were found to be 4.5 and 7.27 µM for MCF-7 and MDA-MB-231 cell lines, respectively .

Regulation of lncRNA Expression: this compound treatment alters the expression of long non-coding RNAs (lncRNAs) in breast cancer cell lines . For example, in MCF-7 cells, HOXA1AS, HOXA3AS, HOXA11AS, PCAT-14, PRINS, anti-NOS2A, and NCRMS were downregulated, while IGF2AS, CMPD, AKO23948, BC017743, HAR1A, BIC, and DGCR5 were upregulated . In MDA-MB-231 cells, multiple lncRNAs, including UCA1, BC200, and HOXA1AS, were downregulated .

Effects on Oral Cancer Cell Lines: this compound potently inhibits the viability of oral cancer cell lines with GI50 values of 0.81 µM and 0.84 µM in ORL-48 and ORL-115 cells . It inhibits Aurora kinases, causing aberrant mitosis, endoreduplication, and apoptotic cell death .

Combination Therapies: this compound synergizes with gefitinib and pictilisib (GDC-0941) in oral cancer cell lines . Polyethylene glycol-based nanocapsule formulations containing combinations of this compound with gefitinib or pictilisib potently inhibit the growth of oral cancer cell lines in 3D spheroid cultures .

Inhibition of Histone Phosphorylation and Tumor Growth: this compound inhibits histone H3 phosphorylation for Aurora B . In murine SW620 xenografts, this compound decreases tumor growth .

Data Tables

Antiproliferative Activity of this compound in Human Tumor Cell Lines

| Cell Line | GI50 Value (µM) |

|---|---|

| (Various) | 0.005 - 0.47 |

Note: Specific cell lines and their corresponding GI50 values can be found in the original source .

Regulation of lncRNA Expression in Breast Cancer Cell Lines by this compound

| lncRNA | Regulation in MCF-7 | Regulation in MDA-MB-231 |

|---|---|---|

| HOXA1AS | Downregulated | Downregulated |

| NCRMS | Downregulated | Downregulated |

| (Other lncRNAs) | Upregulated or Downregulated | Upregulated or Downregulated |

Note: A complete list of lncRNAs and their regulation can be found in the original source .

Case Studies

Neuroblastoma Treatment in Transgenic Mice

- In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein and is predisposed to spontaneous neuroblastoma formation, this compound significantly inhibits tumor growth .

Colorectal Cancer

Authoritative Insights

- This compound is a highly selective inhibitor of Aurora kinases A, B, and C .

- This compound binds to the ATP-binding site of Aurora B and contacts the glycine-rich loop when bound .

- Inhibition of Aurora kinases by this compound results in the stabilization of p53 and p21 .

- This compound has potential as an anti-cancer agent for breast cancer treatment .

- This compound has potent antiproliferative activity in oral cancer cell lines and synergizes with gefitinib and pictilisib .

Cautions

作用機序

CCT 137690 は、ナノモルオーダーの低いIC50値でオーロラAおよびBキナーゼを阻害することにより、その効果を発揮します。この阻害は、重要な有糸分裂過程を混乱させ、細胞周期停止とアポトーシスにつながります。この化合物は、多極紡錘体の形成、染色体の配列の乱れ、多倍体化を引き起こし、最終的に細胞死を引き起こします。 さらに、CCT 137690 は神経芽腫細胞におけるMYCNタンパク質の発現をダウンレギュレートし、細胞増殖をさらに阻害します .

類似の化合物との比較

CCT 137690 は、オーロラキナーゼ阻害剤としての高い選択性と効力でユニークです。類似の化合物には次のものがあります。

VX-680: 同様の抗増殖活性を持つ、異なる化学構造を持つ別のオーロラキナーゼ阻害剤。

MLN8237: 異なる薬物動態特性を持つ、選択的なオーロラAキナーゼ阻害剤。

AZD1152: 異なる分子標的と経路を持つ、オーロラBキナーゼの阻害剤

CCT 137690 は、オーロラAおよびBキナーゼの両方を二重に阻害するため、癌研究と治療開発のための汎用性の高いツールとなっています。

類似化合物との比較

CCT 137690 is unique due to its high selectivity and potency as an Aurora kinase inhibitor. Similar compounds include:

VX-680: Another Aurora kinase inhibitor with similar antiproliferative activity but different chemical structure.

MLN8237: A selective Aurora A kinase inhibitor with distinct pharmacokinetic properties.

AZD1152: An inhibitor of Aurora B kinase with different molecular targets and pathways

CCT 137690 stands out due to its dual inhibition of Aurora A and B kinases, making it a versatile tool for cancer research and therapeutic development.

生物活性

CCT137690 is a selective inhibitor of Aurora kinases, specifically targeting Aurora A, B, and C. This compound has garnered significant attention due to its potent anti-cancer properties, particularly in the context of various malignancies characterized by aberrant Aurora kinase activity. The biological activity of this compound has been extensively studied in vitro and in vivo, showcasing its potential as a therapeutic agent in oncology.

This compound functions primarily by inhibiting the phosphorylation of key substrates involved in mitotic processes. Its mechanism includes:

- Inhibition of Aurora Kinases : this compound exhibits low nanomolar IC50 values against Aurora A (0.015 μM), Aurora B (0.025 μM), and Aurora C (0.019 μM) .

- Induction of Mitosis Dysregulation : Treatment with this compound leads to multipolar spindle formation, chromosome misalignment, and polyploidy in tumor cells, resulting in apoptosis .

- Downregulation of MYCN : In neuroblastoma cell lines with MYCN amplification, this compound significantly reduces MYCN protein levels, contributing to its anti-proliferative effects .

Table 1: IC50 Values of this compound Against Aurora Kinases

| Aurora Kinase | IC50 Value (μM) |

|---|---|

| Aurora A | 0.015 |

| Aurora B | 0.025 |

| Aurora C | 0.019 |

Neuroblastoma

This compound has shown promising results in preclinical models of MYCN-amplified neuroblastoma:

- In Vitro Studies : The compound inhibited cell proliferation and reduced MYCN protein expression in neuroblastoma cell lines .

- In Vivo Efficacy : In transgenic mouse models predisposed to neuroblastoma, treatment with this compound resulted in significant tumor growth inhibition .

Other Cancer Types

This compound's efficacy extends beyond neuroblastoma:

- Colorectal and Ovarian Cancer : Studies indicate potent antiproliferative effects in various solid tumor cell lines, including colorectal and ovarian cancers .

- Synergistic Effects : Combinations with other agents like gefitinib have demonstrated enhanced anti-cancer efficacy .

Table 2: Growth Inhibition Data Across Cancer Cell Lines

| Cell Line | GI50 Value (μM) |

|---|---|

| HCT116 (Colorectal) | 0.005 |

| HeLa (Cervical) | 0.047 |

| ORL-48 (Oral Cancer) | 0.025 |

| ORL-115 (Oral Cancer) | 0.045 |

Case Studies and Research Findings

- Study on Neuroblastoma : A study highlighted that continuous exposure to this compound led to significant induction of apoptosis markers such as BAX and PARP cleavage while downregulating thymidine kinase 1 .

- Combination Therapy Research : Another investigation demonstrated that this compound synergized effectively with gefitinib and pictilisib in oral cancer cell lines, enhancing its growth inhibition capabilities .

- Long Non-Coding RNA Expression : Research indicated that this compound could suppress UCA1 expression in triple-negative breast cancer cells, suggesting potential applications beyond traditional solid tumors .

特性

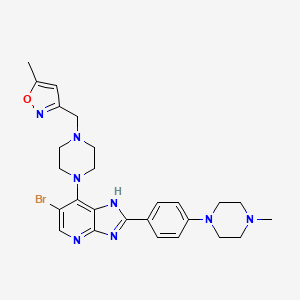

IUPAC Name |

3-[[4-[6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLQCBTXTRCREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31BrN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648898 | |

| Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095382-05-0 | |

| Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。